molecular formula C8H4BrF3O3 B12864875 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid

Katalognummer: B12864875
Molekulargewicht: 285.01 g/mol
InChI-Schlüssel: UXQXTXJCABYXBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-5-(trifluoromethyl)benzoic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: 3-Bromo-4-oxo-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid is used in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties imparted by the trifluoromethyl group.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-4-hydroxybenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-Hydroxy-5-(trifluoromethyl)benzoic acid:

    3-Bromo-5-(trifluoromethyl)benzoic acid: Lacks the hydroxyl group, altering its oxidation and reduction reactions.

Uniqueness

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, hydroxyl, and trifluoromethyl groups on the benzoic acid core. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased binding affinity in biological systems, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C8H4BrF3O3

Molekulargewicht

285.01 g/mol

IUPAC-Name

3-bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H4BrF3O3/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2,13H,(H,14,15)

InChI-Schlüssel

UXQXTXJCABYXBN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.